molecular formula C13H8Cl2O2 B500642 1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one CAS No. 918151-23-2

1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one

Cat. No.: B500642
CAS No.: 918151-23-2
M. Wt: 267.1g/mol
InChI Key: AJOIKJBJMCQVSB-GQCTYLIASA-N
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Description

1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

The synthesis of 1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2,4-dichlorobenzaldehyde and 2-acetylfuran in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.

Synthetic Route:

  • Dissolve 2,4-dichlorobenzaldehyde and 2-acetylfuran in ethanol.
  • Add a catalytic amount of sodium hydroxide to the mixture.
  • Heat the reaction mixture under reflux for several hours.
  • Cool the mixture and neutralize with dilute hydrochloric acid.
  • Filter the precipitated product and recrystallize from ethanol to obtain pure this compound.

Industrial Production: In an industrial setting, the synthesis may be scaled up using similar reaction conditions, with careful control of temperature and pH to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the process.

Chemical Reactions Analysis

1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation:

  • The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or diketones.

Reduction:

  • Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols or alkanes.

Substitution:

  • The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.

Common Reagents and Conditions:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles: Amines, thiols.

Major Products:

  • Carboxylic acids, diketones, alcohols, alkanes, substituted derivatives.

Scientific Research Applications

Chemistry:

  • Used as a starting material for the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its antimicrobial and antifungal properties.
  • Studied for its potential as an enzyme inhibitor.

Medicine:

  • Explored for its anticancer and anti-inflammatory activities.
  • Potential use in the development of new therapeutic agents.

Industry:

  • Utilized in the production of dyes and pigments.
  • Applied in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to:

  • Inhibit specific enzymes by binding to their active sites.
  • Interfere with cellular signaling pathways, leading to altered gene expression and cellular responses.
  • Induce oxidative stress in microbial cells, resulting in cell death.

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)-3-phenylprop-2-en-1-one
  • 1-(2,4-Dichlorophenyl)-3-(thiophen-2-yl)prop-2-en-1-one
  • 1-(2,4-Dichlorophenyl)-3-(pyridin-2-yl)prop-2-en-1-one

Uniqueness:

  • The presence of the furan ring in 1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one imparts unique electronic and steric properties, enhancing its reactivity and biological activity compared to other chalcones.
  • The dichlorophenyl group contributes to its increased lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.

Properties

IUPAC Name

1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O2/c14-9-3-5-11(12(15)8-9)13(16)6-4-10-2-1-7-17-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJOIKJBJMCQVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70333211
Record name 1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

918151-23-2
Record name 1-(2,4-dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70333211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is the antifungal potential of 1-(2,4-Dichlorophenyl)-3-(furan-2-yl)prop-2-en-1-one?

A1: This compound, denoted as III2 in the study [], exhibited strong antifungal activity against Rhizoctonia solani, a prevalent plant pathogenic fungus. Notably, it demonstrated a potent IC50 value of 1.20 mg/L against this fungus []. This finding highlights its potential as a novel antifungal agent.

Q2: What is the structural significance of the diaryl ketone moiety in this compound and related compounds?

A2: The research was initiated based on the discovery of three natural products from Stellera chamaejasme L. possessing insecticidal properties: 1,5-diphenylpentan-1-one, 1,5-diphenylpent-2-en-1-one, and 3-hydroxy-1,5-diphenylpentan-1-one. These natural products share a common diaryl ketone moiety, which was identified as a potential "pharmacophore" []. This led to the synthesis of a series of diaryl ketones, including this compound, to explore their bioactivities. While this specific compound did not show insecticidal activity, its potent antifungal activity suggests that the diaryl ketone structure could be a promising scaffold for developing new antifungal agents.

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